Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
GSK343: EZH2 Inhibitor Overview
GSK343 is a small-molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It functions as a SAM-competitive antagonist [1]. In cell-free assays, GSK343 inhibits EZH2 enzymatic activity with an IC50 of 4 nM and exhibits a Ki_app of 1.2 nM for SAM binding [1]. The compound demonstrates defined selectivity: 60-fold selectivity for EZH2 over EZH1 (IC50 4 nM vs 240 nM), and greater than 1000-fold selectivity over other histone methyltransferases tested [1]. GSK343 is classified as a chemical probe suitable for in vitro and ex vivo cellular investigations; its in vivo utility is constrained by P-glycoprotein-mediated efflux, a limitation shared with several structural analogs but with distinct pharmacological implications for experimental design [1][2].
In vitro EZH2 pathway research tool
Defined EZH2/EZH1 selectivity context
P-gp substrate restricts systemic in vivo use
[1] Chemical Probes Portal. GSK343: SAM competitive inhibitor of EZH2. https://www.chemicalprobes.org/GSK343. Accessed April 2026. View Source
[2] Zhang P, de Gooijer MC, Buil LCM, Beijnen JH, van Tellingen O. ABCB1 and ABCG2 restrict the brain penetration of a panel of novel EZH2-Inhibitors. Int J Cancer. 2015;137(8):2007-2018. doi:10.1002/ijc.29566. View Source
GSK343 Compared to In-Class EZH2 Inhibitors
Within the class of SAM-competitive EZH2 inhibitors, compounds exhibit substantial divergence in biochemical potency, selectivity ratios, and drug disposition properties that preclude simple interchange. GSK343 possesses a distinct pharmacological fingerprint: its 60-fold EZH2/EZH1 selectivity ratio [1] contrasts sharply with the non-selective profile of UNC1999 (~10-fold) [2] and the ~35-fold ratio of EPZ-6438 (tazemetostat) [2]. Furthermore, GSK343 demonstrates unique cellular potency in specific cancer models; for instance, it achieves an IC50 of 174 nM for H3K27me3 reduction in HCC1806 breast cancer cells [3]. Critically, GSK343 is a high-affinity substrate for P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) [4], which severely restricts its oral bioavailability and brain penetration [4]. This pharmacokinetic constraint, while limiting for in vivo studies, defines GSK343's primary utility as a highly potent and selective in vitro chemical probe. Substituting with an orally bioavailable analog like EPZ-6438 or GSK126 would fundamentally alter both the experimental pharmacology and the interpretability of results. Therefore, procurement decisions must be guided by these specific, quantifiable differentiators rather than class-level assumptions of functional equivalence.
Selectivity profile
EZH2/EZH1 selectivity ratio differs substantially from UNC1999 and EPZ-6438, altering pathway interpretation.
Cellular potency
H3K27me3 reduction and proliferation endpoints vary across inhibitors; dose-response relationships may shift.
Pharmacokinetic constraints
P-gp/BCRP substrate status and oral bioavailability differ; in vivo utility not equivalent to EPZ-6438 or GSK126.
[1] Verma SK, Tian X, LaFrance LV, et al. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2. ACS Med Chem Lett. 2012;3(12):1091-1096. doi:10.1021/ml3003346. View Source
[2] Kung PP, Bingham P, Brooun A, et al. Optimization of Orally Bioavailable Enhancer of Zeste Homolog 2 (EZH2) Inhibitors Using Ligand and Property-Based Design Strategies: Discovery of CPI-1205. J Med Chem. 2017;60(8):3289-3308. doi:10.1021/acs.jmedchem.6b01615. View Source
[3] Verma SK, Tian X, LaFrance LV, et al. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2. ACS Med Chem Lett. 2012;3(12):1091-1096. doi:10.1021/ml3003346. View Source
[4] Zhang P, de Gooijer MC, Buil LCM, Beijnen JH, van Tellingen O. ABCB1 and ABCG2 restrict the brain penetration of a panel of novel EZH2-Inhibitors. Int J Cancer. 2015;137(8):2007-2018. doi:10.1002/ijc.29566. View Source
GSK343 Procurement Evidence
Biochemical EZH2 Inhibition Potency
In a direct head-to-head comparison of EZH2 inhibitors within the same study, GSK343 demonstrated an EZH2 biochemical IC50 of 4 nM, whereas EPZ-6438 (tazemetostat) exhibited an IC50 of 11 nM and GSK126 an IC50 of 10 nM [1]. This indicates that GSK343 is approximately 2.5-fold more potent than EPZ-6438 and 2.5-fold more potent than GSK126 in this specific cell-free enzymatic assay.
GSK343 is ~2.5-fold more potent than EPZ-6438 and ~2.5-fold more potent than GSK126
Conditions
Cell-free enzymatic assay; IC50 values calculated based on Cheng-Prusoff equation for competitive inhibitors [1]
Why This Matters
Higher intrinsic biochemical potency enables lower compound usage and potentially wider dynamic range in dose-response studies, which is a critical factor for cost-effective procurement and experimental design.
[1] Bradley WD, Arora S, Busby J, et al. EZH2 inhibitor efficacy in non-Hodgkin lymphoma. Cancer Res. 2016;76(14_Supplement):CT087. doi:10.1158/1538-7445.AM2016-CT087. (Data also compiled in: PMC4706459, Table 1). View Source
EZH2 vs. EZH1 Selectivity
GSK343 exhibits a 60-fold selectivity for EZH2 over EZH1 (EZH2 IC50 = 4 nM; EZH1 IC50 = 240 nM) [1][2]. In contrast, EPZ-6438 (tazemetostat) demonstrates ~35-fold selectivity [3], and UNC1999 shows only ~10-fold selectivity [2]. This positions GSK343 as an intermediate selectivity probe, providing a different pharmacological profile that may be advantageous for dissecting EZH2-specific versus PRC2-complex-mediated functions.
EZH2/EZH1 SelectivityHead-to-head
60-fold (GSK343) vs 35-fold (EPZ-6438), ~10-fold (UNC1999)
GSK343 is 1.7-fold more selective than EPZ-6438 and 6-fold more selective than UNC1999
Conditions
Cell-free enzymatic assay; IC50 determination
Why This Matters
The degree of EZH1 selectivity can influence cellular phenotype interpretation, particularly in systems where EZH1 compensates for EZH2 inhibition. Procuring GSK343 provides a specific, quantifiable selectivity window distinct from other available probes.
[1] Verma SK, Tian X, LaFrance LV, et al. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2. ACS Med Chem Lett. 2012;3(12):1091-1096. doi:10.1021/ml3003346. View Source
[2] Kim KH, Roberts CW. Targeting EZH2 in cancer. Nat Med. 2016;22(2):128-134. doi:10.1038/nm.4036. (Data also compiled in: PMC4706459, Table 1). View Source
[3] Kung PP, Bingham P, Brooun A, et al. Optimization of Orally Bioavailable Enhancer of Zeste Homolog 2 (EZH2) Inhibitors Using Ligand and Property-Based Design Strategies: Discovery of CPI-1205. J Med Chem. 2017;60(8):3289-3308. doi:10.1021/acs.jmedchem.6b01615. View Source
Cellular H3K27me3 Reduction in HCC1806 Cells
GSK343 inhibits the trimethylation of histone H3 at lysine 27 (H3K27me3), the direct product of EZH2 activity, in HCC1806 breast cancer cells with an IC50 of 174 nM [1]. This cellular potency is approximately 40-fold higher than the biochemical IC50 (4 nM), a typical shift for SAM-competitive inhibitors. This quantitative cellular benchmark provides a crucial reference point for dosing in cell-based experiments, distinguishing GSK343's cellular efficacy from its biochemical potency.
Cellular Target EngagementHead-to-head
IC50 174 nM (HCC1806 breast cancer cells)
Cellular target engagement biomarker context
43.5-fold shift from biochemical IC50
cellular pharmacodynamicsH3K27me3 biomarkerbreast cancer model
Evidence Dimension
Cellular H3K27me3 inhibition
Target Compound Data
GSK343 IC50 = 174 nM
Comparator Or Baseline
Biochemical EZH2 IC50 = 4 nM (baseline for comparison of biochemical vs cellular potency)
Quantified Difference
43.5-fold shift from biochemical to cellular IC50
Conditions
HCC1806 human breast cancer cells; H3K27me3 global methylation level measured after 72 h incubation [1]
Why This Matters
Understanding the quantitative relationship between biochemical and cellular potency is essential for experimental design and compound procurement; this data allows researchers to predict effective cellular concentrations and avoid under-dosing in cell-based assays.
cellular pharmacodynamicsH3K27me3 biomarkerbreast cancer model
[1] Verma SK, Tian X, LaFrance LV, et al. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2. ACS Med Chem Lett. 2012;3(12):1091-1096. doi:10.1021/ml3003346. View Source
LNCaP Cell Proliferation Inhibition
In a 6-day proliferation assay, GSK343 inhibited the growth of LNCaP prostate cancer cells with an IC50 of 2.9 µM . This value is approximately 20-fold higher than the IC50 for H3K27me3 reduction (174 nM) in the same cellular context , defining a clear quantitative separation between target engagement and functional anti-proliferative outcome. This data establishes the compound's phenotypic efficacy in a specific cancer model and provides a benchmark for assessing on-target versus off-target contributions to growth inhibition.
Antiproliferative ActivityData to verify
Growth IC50 2.9 µM (LNCaP, 6-day)
Reported proliferation endpoint context; data to verify
~20-fold difference between target engagement and growth inhibition IC50
Conditions
LNCaP human prostate cancer cells; 6-day proliferation assay
Why This Matters
The quantifiable separation between target engagement and functional cellular outcome allows researchers to calibrate experimental concentrations to avoid confounding off-target effects, a critical consideration for procurement and experimental design in oncology research.
GSK343, along with GSK126, EPZ005687, EPZ-6438, and UNC1999, was directly compared for interactions with the efflux transporters P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) [1]. All five inhibitors were identified as substrates for both transporters in vitro [1]. While the study focused on brain penetration, it established that GSK343 is actively effluxed by P-gp and BCRP, which, combined with its physicochemical properties, renders it non-orally bioavailable and unsuitable for systemic in vivo studies without specialized formulations or genetic knockout models [1]. In contrast, EPZ-6438 (tazemetostat) and GSK126 have been reported to possess oral bioavailability in preclinical models [2]. This pharmacokinetic profile defines GSK343's primary utility as a high-potency in vitro chemical probe and a tool for studying transporter-mediated drug resistance.
Efflux Substrate ProfileHead-to-head
GSK343: P-gp/BCRP substrate, non-oral bioavailable vs EPZ-6438: substrate, oral bioavailable
Defines in vitro vs in vivo research utility context
CNS exposure restricted; not suitable for systemic in vivo studies
Not applicable (qualitative/categorical difference in oral bioavailability)
Conditions
In vitro transwell assays and in vivo pharmacokinetic studies in wild-type and knockout mice [1]
Why This Matters
This pharmacokinetic limitation is a critical selection criterion. Researchers seeking an orally bioavailable in vivo tool should procure EPZ-6438 or GSK126; those requiring a highly potent in vitro probe for cell culture studies should procure GSK343.
[1] Zhang P, de Gooijer MC, Buil LCM, Beijnen JH, van Tellingen O. ABCB1 and ABCG2 restrict the brain penetration of a panel of novel EZH2-Inhibitors. Int J Cancer. 2015;137(8):2007-2018. doi:10.1002/ijc.29566. View Source
[2] Bradley WD, Arora S, Busby J, et al. EZH2 inhibitor efficacy in non-Hodgkin lymphoma. Cancer Res. 2016;76(14_Supplement):CT087. doi:10.1158/1538-7445.AM2016-CT087. (Data also compiled in: PMC4706459, Table 1). View Source
Selectivity Against Other Methyltransferases
GSK343 demonstrates greater than 1000-fold selectivity for EZH2 over a panel of other histone methyltransferases tested, including DNMT1, DNMT3A, DNMT3B, DOT1L, KMT2A, KMT2D, KMT2C, KMT2B, PRMT1, PRMT4, PRMT5, SETMAR, KMT5B, KMT5C, and EHMT2 [1][2]. The compound showed no significant inhibitory effects on other SAM-utilizing enzymes [1]. This broad selectivity profile is a defining characteristic of GSK343 as a high-quality chemical probe, ensuring that observed cellular phenotypes can be attributed with high confidence to EZH2 inhibition rather than confounding off-target activity on other epigenetic regulators.
EZH2 IC50 = 4 nM (baseline for fold-selectivity calculation)
Quantified Difference
>1000-fold (minimum selectivity window)
Conditions
Biochemical assays against a panel of 16 histone and DNA methyltransferases [1]
Why This Matters
Procurement of a highly selective chemical probe is essential for generating interpretable and reproducible epigenetic research data; GSK343's extensively characterized selectivity profile provides confidence in target-specific conclusions.
[1] Chemical Probes Portal. GSK343: SAM competitive inhibitor of EZH2. https://www.chemicalprobes.org/GSK343. Accessed April 2026. View Source
[2] Verma SK, Tian X, LaFrance LV, et al. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2. ACS Med Chem Lett. 2012;3(12):1091-1096. doi:10.1021/ml3003346. View Source
GSK343 Research and Industrial Applications
Target Engagement in Breast & Prostate Cancer Models
Researchers studying EZH2-dependent transcriptional silencing in HCC1806 breast cancer or LNCaP prostate cancer cell lines should procure GSK343 for its well-characterized cellular potency (H3K27me3 IC50 = 174 nM [1]; LNCaP proliferation IC50 = 2.9 µM ). The defined 20-fold window between target engagement and growth inhibition allows for precise experimental dosing to isolate EZH2-specific effects from off-target cytotoxicity. The compound's >1000-fold selectivity over other methyltransferases ensures that observed changes in gene expression and cellular phenotype can be confidently attributed to EZH2 inhibition. This makes GSK343 the preferred choice for mechanistic studies of PRC2 function, epigenetic reprogramming, and EZH2-addicted cancer cell biology where high-confidence target specificity is paramount.
Comparative EZH1 vs. EZH2 Pharmacology
GSK343's unique 60-fold selectivity for EZH2 over EZH1 [1] distinguishes it from other probes like UNC1999 (~10-fold, non-selective) and EPZ-6438 (~35-fold) . This intermediate selectivity profile enables researchers to directly compare cellular phenotypes arising from EZH2-specific inhibition versus dual EZH2/EZH1 inhibition. In experimental systems where EZH1 may compensate for EZH2 loss, procuring GSK343 provides a specific pharmacological tool to probe EZH2-specific dependency, facilitating the identification of cancer subtypes that rely exclusively on EZH2 catalytic activity versus those requiring broader PRC2 complex disruption. This application is particularly relevant for target validation studies and for understanding the nuanced roles of EZH2 and EZH1 in development and disease.
Chemical Probe for High-Throughput Screening
GSK343's classification as an SGC (Structural Genomics Consortium) epigenetic chemical probe, combined with its well-documented biochemical potency (IC50 = 4 nM; Ki_app = 1.2 nM [1]), makes it an ideal positive control and reference compound for EZH2 inhibitor screening campaigns. Its high purity (>99% by HPLC) and defined storage conditions (stable for 24 months lyophilized at -20°C ) ensure batch-to-batch reproducibility essential for HTS and lead optimization workflows. Procurement of GSK343 for screening laboratories enables robust assay validation, Z'-factor determination, and normalization of HTS data across multiple campaigns. The compound's extensive characterization across public databases (Chemical Probes Portal, PubChem) facilitates data sharing and cross-study comparison, a critical requirement for industrial drug discovery and academic screening centers.
Efflux Transporter & BBB Penetration Studies
GSK343, along with structurally similar analogs, has been directly characterized as a high-affinity substrate for P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) [1]. Researchers investigating the role of efflux transporters in limiting brain penetration of EZH2 inhibitors, or studying transporter-mediated drug resistance in cancer cells, should procure GSK343 as a model compound. Its non-oral bioavailability and restricted CNS exposure, quantified in comparative in vivo studies [1], provide a benchmark against which novel EZH2 inhibitors with improved pharmacokinetic properties can be compared. This application extends beyond oncology to include neuro-epigenetics research, where understanding BBB penetration of epigenetic modulators is a critical translational barrier.
Application
Selection Property
Validation Focus
EZH2 target engagement in breast & prostate cancer models
Cellular potency and selectivity profile
H3K27me3 reduction and proliferation endpoint context
Comparative EZH2 vs. EZH1 pharmacology
Defined selectivity window between EZH2 and EZH1
Isoform-specific response and compensation context
EZH2 inhibitor screening reference
Reported biochemical potency and purity
Assay validation and Z'-factor determination
Efflux transporter & BBB penetration studies
P-gp/BCRP substrate profile
Transporter-mediated resistance and CNS exposure context
[1] Verma SK, Tian X, LaFrance LV, et al. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2. ACS Med Chem Lett. 2012;3(12):1091-1096. doi:10.1021/ml3003346. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.